REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][C:13]1[N:17]([CH3:18])[C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][CH:14]=1.O.NN>CO>[NH2:3][CH2:12][C:13]1[N:17]([CH3:18])[C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
methyl 5-[(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl)methyl]-1-methyl-1H-pyrrole-2-carboxylate
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(N1C)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure, to the obtained residue
|
Type
|
ADDITION
|
Details
|
was added chloroform
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
Then, the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(N1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |